N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide
Description
N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core substituted with a phenylsulfonyl group and diethylamino groups
Properties
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)16-12-9-13-17(14(16)3)19-24(22,23)15-10-7-6-8-11-15/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUASYHSAYJHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-nitrobenzoic acid and phenylsulfonyl chloride.
Reduction: The nitro group of 2-methyl-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The resulting 2-methyl-3-aminobenzoic acid is then reacted with phenylsulfonyl chloride in the presence of a base like pyridine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is treated with diethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: The benzamide core allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness: N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide is unique due to the presence of both diethylamino and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
